molecular formula C11H9NO3 B1357086 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 54931-62-3

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1357086
CAS No.: 54931-62-3
M. Wt: 203.19 g/mol
InChI Key: NQDGBUUSUPLGHH-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS 54931-62-3) is a high-purity chemical building block with the molecular formula C11H9NO3 and a molecular weight of 203.20 g/mol. This compound features an isoquinolone core, a privileged scaffold in medicinal chemistry known for its broad bioactivity, making it a valuable intermediate for constructing diverse heterocyclic libraries . It serves as a key precursor in organic synthesis, exemplified by its formation from the reaction of homophthalic acid analogs with the Vilsmeier reagent . The compound is characterized by a melting point of approximately 159.3 °C and estimated water solubility of 2.6-5.2 g/L, providing crucial information for planning experimental procedures . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGBUUSUPLGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481072
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54931-62-3
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methyl-substituted aniline derivatives, which undergo cyclization in the presence of oxidizing agents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications, particularly in the realm of antimicrobial agents and anticancer drugs.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives showed effective inhibition against various bacterial strains such as E. coli and B. cereus, with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.47 mg/mL .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
Compound 1E. coli0.230.47
Compound 2B. cereus0.170.23
Compound 3S. Typhimurium0.23Not reported

Anticancer Properties

In addition to its antimicrobial effects, some derivatives have shown promising anti-proliferative effects against cancer cell lines, including MCF-7 (breast cancer) . This highlights the compound's potential as a lead structure for the development of new anticancer therapies.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various methods:

  • Multicomponent Reactions (MCR): A recent methodology involving Ugi reactions allows for the efficient synthesis of polysubstituted isoquinolone derivatives, demonstrating good yields and functional group tolerance .
  • Rearrangement Reactions: Studies have explored the autooxidation and rearrangement of related compounds to yield new derivatives with enhanced biological activities .

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Ugi ReactionMulticomponent synthesis yielding diverse isoquinolonesModerate to Good
RearrangementAutooxidation leading to new derivativesVariable

Case Studies

Several case studies illustrate the application of this compound in real-world scenarios:

  • Case Study 1: A study focused on synthesizing novel isoquinolone derivatives via a Ugi reaction, which resulted in compounds with improved antibacterial properties compared to traditional methods .
  • Case Study 2: Research on the anti-proliferative effects of synthesized derivatives against MCF-7 cell lines showed promising results, indicating potential pathways for drug development targeting breast cancer .

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table compares 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with analogous isoquinoline derivatives, highlighting substituent variations and molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
This compound C₁₁H₉NO₃ 203.19 54931-62-3 Methyl (C2), carboxylic acid (C4) Antimicrobial precursor ; hygroscopic
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₇H₁₃NO₃ 279.29 1340968-02-6 Benzyl (C2), carboxylic acid (C4) Discontinued; higher lipophilicity
2-Isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₃H₁₃NO₃ 231.25 1352524-64-1 Isopropyl (C2), carboxylic acid (C4) Room-temperature stable
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₇H₁₃NO₄ 295.30 133096-36-3 4-Methoxyphenyl (C2), carboxylic acid (C4) Enhanced solubility in polar solvents
2-(Pyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid C₁₅H₁₀N₂O₃ 266.25 1374407-77-8 Pyridinyl (C2), carboxylic acid (C4) Potential metal-binding properties

Key Observations :

  • The pyridinyl substituent may confer chelation capabilities .
  • Solubility : The 4-methoxyphenyl derivative exhibits improved aqueous solubility due to the electron-donating methoxy group , contrasting with the hydrophobic benzyl variant .

Biological Activity

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (commonly referred to as 2-M1ODHICA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-M1ODHICA is C11H9NO3C_{11}H_{9}NO_{3} with a molecular weight of approximately 203.2 g/mol. Its structure features a dihydroisoquinoline core, which is significant for its biological activity. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of 2-M1ODHICA exhibit significant anticancer properties. A study evaluating various derivatives demonstrated potent anti-proliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer) and other tumor types. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Table 1: Anticancer Activity of 2-M1ODHICA Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-M1ODHICA Derivative AMCF-715Induction of apoptosis
2-M1ODHICA Derivative BHeLa10Cell cycle arrest
2-M1ODHICA Derivative CA54912Inhibition of proliferation

Antimicrobial Activity

2-M1ODHICA has also shown promising antimicrobial activity against various pathogens. It has been tested against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its efficacy compared to standard antibiotics.

Table 2: Antimicrobial Activity of 2-M1ODHICA

PathogenMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus (MRSA)0.230.47
Pseudomonas aeruginosa0.300.60
Escherichia coli0.200.40

The exact mechanisms through which 2-M1ODHICA exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors, influencing various signaling pathways associated with cell growth, apoptosis, and microbial inhibition. For instance, docking studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis.

Case Studies

Case Study 1: Anticancer Efficacy in vitro

A recent study assessed the anticancer properties of several synthesized derivatives of 2-M1ODHICA on the MCF-7 cell line using the MTT assay. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 15 µM, demonstrating their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of 2-M1ODHICA against resistant strains. The results revealed that compounds derived from it exhibited lower MIC values than traditional antibiotics like ampicillin, suggesting a potential role in combating antibiotic resistance .

Q & A

Q. What are the common synthetic routes for 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation reactions between substituted anilines and β-keto esters or related precursors.
  • Cyclization under acidic or basic conditions to form the isoquinoline core.
  • Functional group transformations , such as oxidation or ester hydrolysis, to introduce the carboxylic acid group. Example protocols may use trifluoroacetic acid (TFA) for cyclization or sodium ethoxide for base-mediated steps .

Q. How is the compound characterized analytically?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography to resolve structural ambiguities in crystalline derivatives .

Q. What biological activities are associated with this compound?

Isoquinoline derivatives exhibit:

  • Enzyme inhibition (e.g., kinases, proteases) due to structural mimicry of cofactors.
  • Antimicrobial or anticancer potential via interference with nucleic acid synthesis. Initial screening should use in vitro assays (e.g., enzyme inhibition kinetics, cell viability tests) to identify specific targets .

Q. What factors influence its solubility and stability?

  • pH-dependent solubility : Carboxylic acid group enhances solubility in alkaline buffers.
  • Degradation pathways : Susceptibility to photodegradation or hydrolysis under extreme pH.
  • Storage recommendations : Dry, inert atmospheres at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst screening : Use Pd-mediated cross-coupling or organocatalysts for key steps.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
  • Microwave-assisted synthesis reduces reaction times and byproduct formation .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values or activity profiles may arise from:

  • Purity variations : Validate compound integrity via LC-MS and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., buffer pH, cell lines) across studies.
  • Structural analogs : Compare activity of derivatives to isolate pharmacophoric motifs .

Q. How can computational modeling guide SAR studies?

  • Molecular docking : Predict binding affinities to targets like EGFR or COX-2.
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity.
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What are the mechanistic insights into its reactivity?

  • Electrophilic aromatic substitution : Methoxy or methyl groups direct regioselectivity.
  • Tautomerization : Keto-enol tautomerism may influence biological interactions. Isotopic labeling (e.g., ¹⁸O) and kinetic studies clarify reaction pathways .

Q. How to design derivatives with improved bioavailability?

  • Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability.
  • Halogenation : Introduce fluorine to improve metabolic stability.
  • Salt formation : Sodium or lysine salts for aqueous formulation .

Q. What safety protocols are critical for handling intermediates?

  • PPE : Lab coats, nitrile gloves, and goggles for splash protection.
  • Ventilation : Use fume hoods during reactions with volatile reagents (e.g., SOCl₂).
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

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